2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE
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Overview
Description
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbothioyl group, a hydrazono group, and a methoxyphenyl group, all linked to a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2-methoxyphenyl isocyanate with an appropriate hydrazine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The aminocarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the hydrazono group can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE shares structural similarities with other compounds such as 2-methoxyphenyl isocyanate and various hydrazone derivatives .
- Other similar compounds include 4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N3O4S2 |
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Molecular Weight |
365.4g/mol |
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C15H15N3O4S2/c1-21-13-9-5-6-11(10-17-18-15(16)23)14(13)22-24(19,20)12-7-3-2-4-8-12/h2-10H,1H3,(H3,16,18,23)/b17-10+ |
InChI Key |
DFRVNZJVUMPULM-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=S)N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=S)N |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=S)N |
Origin of Product |
United States |
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